

DSPE-PEG-Fluor 594: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: DSPE-PEG-Fluor 594,MW 2000

Cat. No.: B12377749

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Core Principles and Applications

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a Fluor 594 fluorescent dye, commonly abbreviated as DSPE-PEG-Fluor 594, is a versatile and widely utilized tool in advanced biological research and pharmaceutical development. This PEGylated phospholipid is a cornerstone in the construction of fluorescently labeled nanocarriers, such as liposomes and micelles, for a variety of applications including drug delivery, cellular imaging, and biodistribution studies.

The fundamental structure of DSPE-PEG-Fluor 594 comprises three key components:

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or forming the core of micelles.
- Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain that extends from the DSPE anchor. This "stealth" moiety sterically hinders the binding of opsonins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to prolonged circulation times of the nanocarrier in vivo.
- Fluor 594: A bright, red fluorescent dye with an excitation maximum around 590 nm and an emission maximum around 617 nm.[1] This fluorophore allows for sensitive and specific



tracking of the lipid conjugate and, by extension, the nanocarrier it is incorporated into.

The amphiphilic nature of DSPE-PEG-Fluor 594, with its distinct hydrophobic and hydrophilic domains, drives its self-assembly in aqueous environments, making it an ideal component for creating stable, fluorescently-labeled nanovesicles.

Key Research Applications:

- Drug Delivery Systems: DSPE-PEG-Fluor 594 is frequently incorporated into liposomal and nanoparticle formulations to non-invasively track their biodistribution, cellular uptake, and accumulation at target sites, such as tumors, in preclinical studies.
- Cellular Imaging: The fluorescent properties of Fluor 594 enable high-resolution visualization
 of the interaction of nanocarriers with cells. This includes studying mechanisms of cellular
 internalization (e.g., endocytosis), intracellular trafficking, and cargo release.
- Pharmacokinetic and Biodistribution Studies: By monitoring the fluorescence signal over time, researchers can quantify the circulation half-life and organ-specific accumulation of nanomedicines, providing crucial data for optimizing drug delivery strategies.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with DSPE-PEG-Fluor 594 and its application in nanoparticle formulations.



Parameter	Value/Range	Notes
Fluor 594 Excitation Maximum	~590 nm	The optimal wavelength of light to excite the fluorophore.[1]
Fluor 594 Emission Maximum	~617 nm	The peak wavelength of emitted fluorescence.[1]
Typical Molar Ratio in Formulations	0.1 - 10 mol%	The percentage of DSPE-PEG-Fluor 594 relative to the total lipid content. The exact ratio depends on the desired level of fluorescence and the potential for quenching.
Nanoparticle Size	80 - 200 nm	The final particle size is influenced by the lipid composition, including the percentage of PEGylated lipids, and the preparation method.
Zeta Potential	-10 to -30 mV	The surface charge of the nanoparticles, which is influenced by the lipid headgroups and the PEGylation.
Encapsulation Efficiency	Varies	Dependent on the drug and the loading method (passive vs. active).

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing fluorescently labeled unilamellar liposomes.



Materials:

- Primary lipid (e.g., DSPC or DPPC)
- Cholesterol
- DSPE-PEG-Fluor 594
- Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

- Lipid Film Formation:
 - Dissolve the desired lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG-Fluor 594 of 55:40:5) in the organic solvent in a round-bottom flask.
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).
 - Rotate the flask and apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
 - Continue to apply the vacuum for at least 30 minutes after the film appears dry to remove any residual solvent.[2]
- Hydration:



- Add the pre-warmed hydration buffer to the flask containing the lipid film.
- Continue to rotate the flask in the warm water bath for 30-60 minutes to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[3]
- Extrusion (Size Reduction):
 - Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm).
 - Transfer the MLV suspension to the extruder.
 - Force the suspension through the membrane multiple times (typically an odd number, e.g.,
 11 times) to produce unilamellar vesicles (LUVs) of a uniform size.[4]
- Characterization:
 - Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
 - Measure the zeta potential to assess the surface charge of the liposomes.

Protocol 2: Cellular Uptake and Imaging

This protocol outlines a general procedure for visualizing the uptake of DSPE-PEG-Fluor 594 labeled liposomes by cultured cells.

Materials:

- Cultured cells grown on glass-bottom dishes or coverslips
- DSPE-PEG-Fluor 594 labeled liposomes
- Complete cell culture medium
- PBS
- Paraformaldehyde (PFA) for fixation (optional)
- DAPI for nuclear counterstaining (optional)



Fluorescence microscope

Methodology:

- Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.
- Incubation:
 - Dilute the DSPE-PEG-Fluor 594 labeled liposomes to the desired concentration in complete cell culture medium. The optimal concentration should be determined empirically but can range from 10 to 100 μg/mL of total lipid.
 - Remove the old medium from the cells and replace it with the liposome-containing medium.
 - Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
- · Washing:
 - Remove the incubation medium and wash the cells three times with PBS to remove noninternalized liposomes.
- Fixation and Staining (Optional):
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells with PBS.
 - Incubate with DAPI solution for 5 minutes to stain the nuclei.
 - Wash again with PBS.
- Imaging:
 - Mount the coverslips or view the dishes directly on a fluorescence microscope.



- Use appropriate filter sets to visualize Fluor 594 (red fluorescence) and DAPI (blue fluorescence).
- Capture images to analyze the cellular localization of the liposomes.

Protocol 3: In Vivo Imaging

This protocol provides a general workflow for tracking the biodistribution of DSPE-PEG-Fluor 594 labeled nanoparticles in a small animal model.

Materials:

- DSPE-PEG-Fluor 594 labeled nanoparticles
- Small animal model (e.g., mouse)
- In vivo imaging system (IVIS) or similar fluorescence imager
- Anesthesia

Methodology:

- Animal Preparation:
 - Anesthetize the animal according to approved institutional protocols.
 - Acquire a baseline fluorescence image before injection.
- Administration:
 - Inject a defined dose of the DSPE-PEG-Fluor 594 labeled nanoparticles intravenously (e.g., via the tail vein). The dose will depend on the formulation and the brightness of the label.
- Imaging:
 - Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours).



- Use an appropriate excitation filter (e.g., ~590 nm) and emission filter (e.g., ~620 nm) for Fluor 594.
- Ex Vivo Analysis (Optional):
 - At the final time point, euthanize the animal.
 - Excise major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
 - Image the excised organs to quantify the fluorescence signal in each tissue.

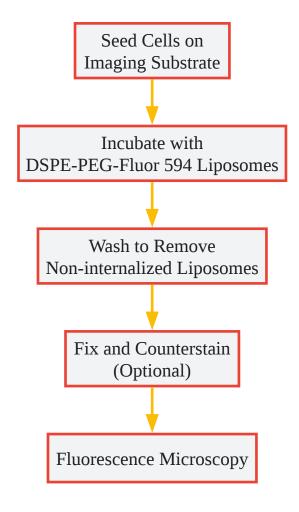
Visualizations



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Caption: Workflow for Liposome Preparation.

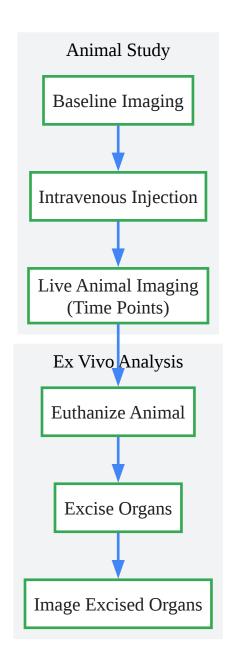




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Caption: Cellular Uptake and Imaging Workflow.





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Caption: In Vivo Imaging and Biodistribution Workflow.

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